methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C14H14ClNO3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0662210 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS Number: 303140-75-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy in various biological contexts.
- Molecular Formula : C₁₄H₁₄ClNO₃
- Molecular Weight : 279.72 g/mol
- CAS Number : 303140-75-2
- Storage Conditions : Ambient temperature
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxylates exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
The compound has also shown promise in cancer research. A study conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were notably low, indicating high potency.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 3.2 |
A549 (Lung Cancer) | 4.8 |
The proposed mechanism involves the inhibition of specific enzymes critical for cell survival and proliferation. For instance, the compound may inhibit topoisomerase II and disrupt DNA replication processes in cancer cells . Additionally, it has been observed to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Research :
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-3-5-10(15)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWDTDHEJPJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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